molecular formula C10H14BrNO2S B164431 2-bromo-N-tert-butylbenzenesulfonamide CAS No. 138733-50-3

2-bromo-N-tert-butylbenzenesulfonamide

Cat. No.: B164431
CAS No.: 138733-50-3
M. Wt: 292.19 g/mol
InChI Key: AMQGWGSNHQLIJT-UHFFFAOYSA-N
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Description

2-Bromo-N-tert-butylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-tert-butylbenzenesulfonamide typically involves the bromination of N-tert-butylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-N-tert-butylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-tert-butylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzenesulfonamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-N-methylbenzenesulfonamide: Contains a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.

    2-Bromo-N-ethylbenzenesulfonamide: Contains an ethyl group, which also influences its chemical behavior.

Uniqueness

2-Bromo-N-tert-butylbenzenesulfonamide is unique due to the presence of both the bromine atom and the tert-butyl group. The bromine atom enhances its reactivity in substitution reactions, while the tert-butyl group provides steric hindrance, affecting its overall reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2-bromo-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGWGSNHQLIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406591
Record name 2-bromo-N-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138733-50-3
Record name 2-bromo-N-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromobenzenesulfonyl chloride (Lancaster Synthesis) (2.21 g, 8.65 mmol) in chloroform (40 ml) under nitrogen at room temperature was added tert-butylamine (Aldrich) (2.30 ml, 21.9 mmol). The orange solution was stirred at room temperature for 12 hours, then the mixture evaporated to dryness. Flash chromatography (silica gel, 15% ethyl acetate-hexane) afforded the title compound (2.12 g, 84%) as a white solid; 1H NMR (300 MHz, CDCl3) δ8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).
Quantity
2.21 g
Type
reactant
Reaction Step One
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2.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 4.0 g (16 mmol) 2-bromobenzenesulfonyl chloride in 75 mL methylene chloride at 0° C. was added 3.7 mL (35 mmol) tert-butylamine. The mixture was allowed to warm to RT and stir for 1 hour. The mixture was poured into aqueous 5% HCl and extracted three times with ether. The combined organic material was dried over MgSO4, was stripped of solvent in vacuo, then was recrystallized from hexane/acetone to give 3.19 g (70% yield) of the title compound. Rf 0.17 in 10% EtOAc/hexane, visualized by UV;
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

2-Bromobenzenesulfonyl chloride (100.9 g, 394.9 mmol) was dissolved in DCM (500 mL, 8.0 mol) and cooled at 0° C. t-Butylamine (41.3 mL, 395 mmol) was added in 3 portions over approximately 1 minute. DIPEA (75.7 mL, 434 mmol) was immediately added in 3 portions over approximately 1 minute. The mixture was warmed to room temperature and stirred overnight. The product was washed with 1M H3PO4 (2×), with saturated. NaHCO3, and with saturated aqueous NaCl, then dried over MgSO4, filtered, and concentrated to yield 2-bromo-N-t-butyl-benzenesulfonamide (112 g) as a light brown solid.
Quantity
100.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
75.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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